

# Measuring pressure-composition-temperature (PCT) isotherms of Gd<sub>2</sub>Ni<sub>7</sub>

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## Compound of Interest

Compound Name: Gadolinium--nickel (2/7)

CAS No.: 12024-84-9

Cat. No.: B14736057

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Application Note: AN-H2-GDNI-001 Subject: Protocol for Measuring Pressure-Composition-Temperature (PCT) Isotherms of

Intermetallic Compounds Date: March 8, 2026 Author: Senior Application Scientist, Materials Characterization Division

## Executive Summary

This application note details the methodology for characterizing the thermodynamics of hydrogen interaction with Gadolinium-Nickel (

) intermetallic compounds using the volumetric (Sieverts) method.

, a superlattice structure belonging to the

family, is of significant interest for both solid-state hydrogen storage and magnetocaloric refrigeration. Hydrogenation drastically alters its magnetic ordering temperature (Curie temperature,

) and magnetic entropy change (

), making precise PCT characterization critical for tuning its magnetocaloric performance.

## Safety & Pre-requisites

WARNING: Pyrophoric Hazard Gadolinium-based alloys, particularly in fine powder form after hydrogenation (decrepitation), are highly pyrophoric.

- Atmosphere: All sample handling (crushing, loading) must occur in an Argon-filled glovebox ( ppm, ppm).
- Passivation: Reacted hydride samples must be passivated (slow exposure to dilute air) before removal from the vessel, or handled exclusively under inert gas.
- Pressure: The activation step requires high-pressure hydrogen (up to 5 MPa). Ensure reactor vessels are rated for bar and C.

## Experimental Configuration

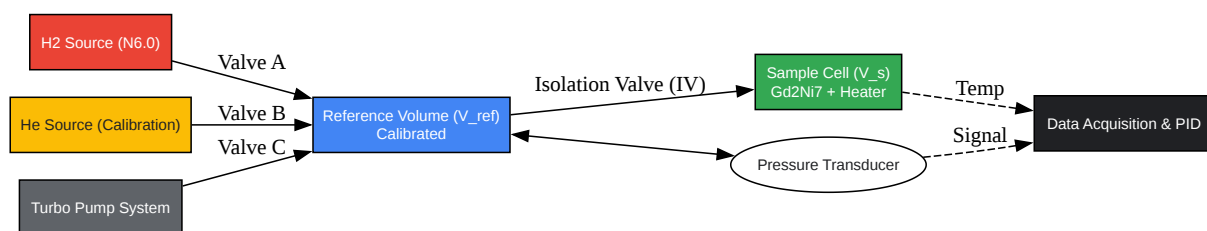
The measurement relies on the Sieverts Method (Volumetric Technique). This method calculates hydrogen uptake based on the pressure drop in a calibrated volume.

## Equipment Specifications

Component	Requirement	Reason
Reactor	316L Stainless Steel / Inconel	Resistance to H <sub>2</sub> embrittlement and high T.
Transducers	High-precision capacitive (0-100 bar)	Accuracy FS is required for small uptake detection.
Temperature Control	PID Furnace (C stability)	Thermodynamic data is extremely sensitive to thermal fluctuations.
Vacuum System	Turbo-molecular pump (mbar)	Essential to remove surface oxides during activation.
Gas Purity	Hydrogen (99.9999% / N6.0)	Impurities ( ) poison the rare-earth surface.

## System Schematic (Logic)

The following diagram illustrates the logical flow of gas and data in a standard Sieverts apparatus designed for this measurement.



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Figure 1: Logical schematic of the Sieverts apparatus showing gas manifolds, calibrated volumes, and control loops.

## Sample Preparation & Activation Protocol

forms a stable oxide layer that inhibits hydrogen diffusion. The "Activation" or "Wake-up" process is the most critical step.

- Mechanical Size Reduction:
  - Environment:[\[1\]](#)[\[2\]](#) Ar Glovebox.
  - Action: Crush bulk ingot into  
  
mm chunks. Do not ball mill to fine powder yet; allow the hydrogen decrepitation to naturally pulverize the sample to ensure fresh surfaces.
- Loading:
  - Load ~1-2 grams into the sample cell.
  - Insert quartz wool plug to prevent powder elutriation into valves.

## Activation Cycle (The "Wake-Up")

This protocol forces hydrogen through the oxide barrier.

- Step 1: Degassing
  - Heat to 300°C under dynamic vacuum (  
  
mbar) for 3 hours. This removes adsorbed moisture and volatile impurities.
- Step 2: Initial Hydrogenation
  - Cool to Room Temperature (25°C).
  - Apply 5 MPa (50 bar) Hydrogen pressure.
  - Observation: Wait for a pressure drop.[\[3\]](#) An incubation period (minutes to hours) is normal. Once absorption starts, it is exothermic; temperature may spike.
- Step 3: Cycling

- Once saturation is reached (pressure stabilizes), evacuate to vacuum at 300°C to desorb.
- Repeat the Absorption (25°C, 5 MPa) / Desorption (300°C, Vacuum) cycle 3-5 times.
- Validation: Activation is complete when the kinetics of absorption are repeatable and immediate (no incubation time).

## PCT Measurement Protocol

Once activated, the sample is ready for isotherm collection.

### Volume Calibration (Dead Volume)

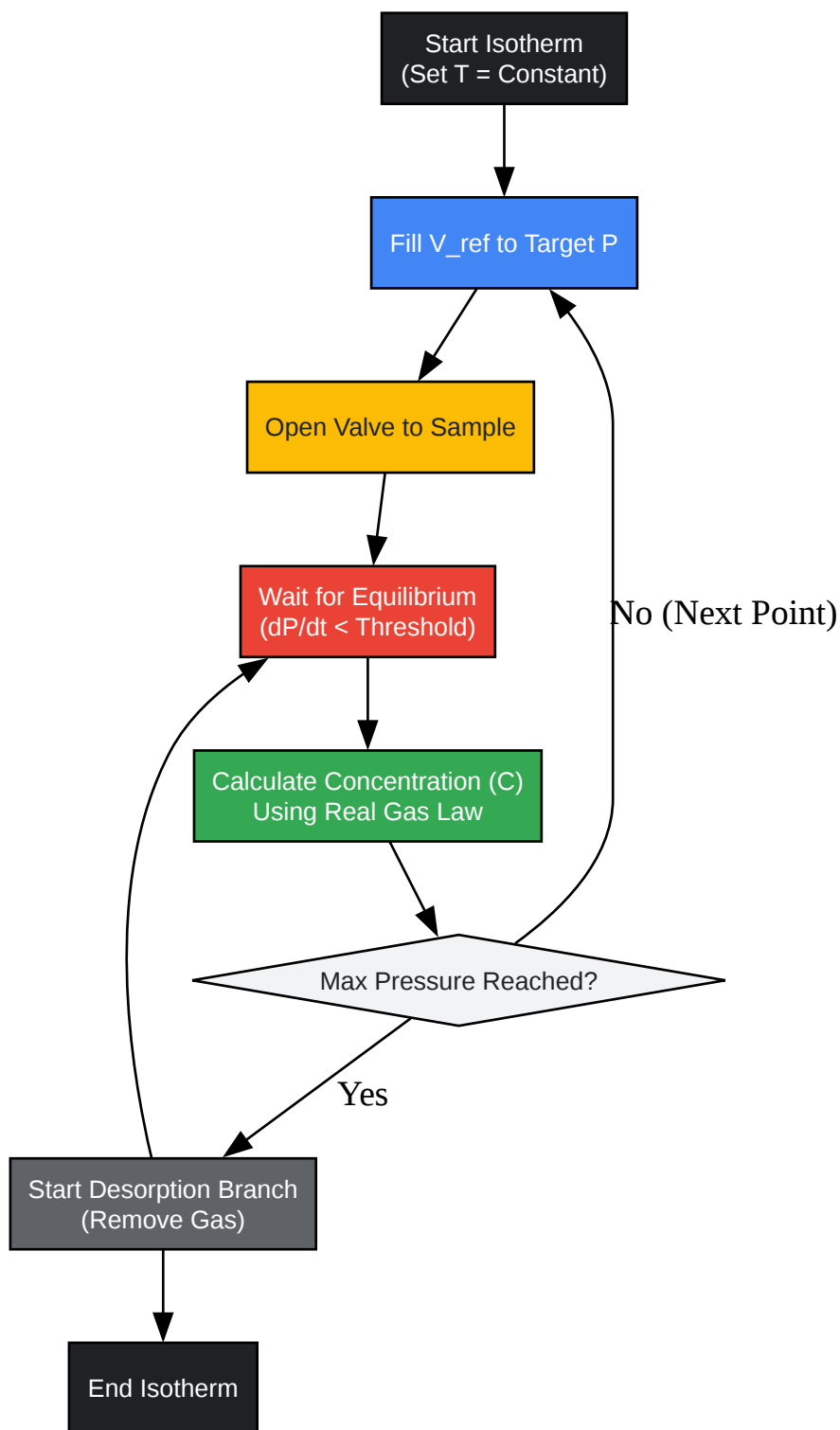
Before running H<sub>2</sub>, the free volume of the sample cell (

) must be measured using Helium (which does not absorb).

- Dose He into  
  
at known pressure.
- Expand into  
  
.
- Use mass balance equation:  
  
.
- Note: This must be done at the measurement temperature to account for thermal gradients.

### Isotherm Loop Logic

The following workflow describes the automated dosing procedure for collecting a single isotherm (e.g., at 298 K).



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Figure 2: Step-by-step logic for the automated volumetric titration (dosing) process.

## Step-by-Step Measurement

- Temperature Stabilization: Set furnace to target  
  
(e.g., 298 K). Wait 30 mins for thermal equilibrium.
- Absorption Branch:
  - Inject H<sub>2</sub> dose into Reference Volume ( ).
  - Open valve to Sample. Record Pressure vs. Time.[4]
  - Equilibrium Criterion:  
  
over 10 minutes.
  - Repeat with increasing pressure steps (e.g., 0.1, 0.5, 1.0 ... up to 5 MPa).
- Desorption Branch:
  - Evacuate  
  
(or reduce pressure).
  - Open valve to Sample to remove gas.
  - Wait for equilibrium.[3]
  - Repeat until vacuum is reached.

## Data Analysis & Interpretation

### The PCT Plot

Plot Equilibrium Pressure ( , logarithmic y-axis) vs. Hydrogen Concentration ( or wt%, linear x-axis).

- Alpha Phase: Initial sloping region (solid solution).
- Plateau: Flat region indicating phase transition ( ).<sup>[5]</sup> For , multiple plateaus may appear due to its superlattice structure (stacking of and subunits).
- Beta Phase: Final sloping region (saturated hydride).

## Thermodynamics (Van't Hoff)

To extract Enthalpy (

) and Entropy (

):

- Measure isotherms at 3 different temperatures (e.g., 298 K, 323 K, 348 K).
- Identify the plateau pressure ( ) for each temperature.
- Plot vs <sup>[5]</sup>.
- Fit to the equation:
  - Slope:
  - Intercept:

## Troubleshooting Matrix

Symptom	Probable Cause	Corrective Action
Continuous P drop (no equilibrium)	Leak in system	Perform He leak check with sniffer. Tighten VCR fittings.
No absorption at high P	Surface oxidation / Poisoning	Repeat activation at higher T (C) or check gas purity.
"Sloping" Plateaus	Compositional inhomogeneity	Anneal sample before measurement. Ensure thermal stability.

## References

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